5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide
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Overview
Description
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a furan ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of appropriate precursors under specific conditions.
Coupling of the Rings: The furan and oxazole rings are coupled through a series of reactions involving reagents such as carbon disulfide and potassium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of biomass-derived furfural, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used under reflux conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxazole ring.
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of furan and oxazole rings, which imparts distinct chemical and biological properties
Biological Activity
5-(Furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, an oxazole moiety, and a carboxamide functional group, which contribute to its unique biological profile. The chemical structure can be represented as follows:
This structure allows for various interactions with biological targets, making it a candidate for multiple therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Wnt/β-Catenin Pathway Modulation : The compound acts as an agonist of the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation. This pathway's modulation has implications for cancer treatment and neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antibacterial properties against resistant bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : The ability to influence cellular signaling pathways positions this compound as a promising candidate for anticancer drug development.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Furan ring, oxazole | Anticancer, Antibacterial |
5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide | Imidazole substitution | Anticancer |
5-(Furan-2-yl)-N-(4-methylphenyl)-1,2-oxazole-3-carboxamide | Methyl substitution | Antibacterial |
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in ovarian cancer cells (OVCAR-3) with an IC50 value of approximately 31 µM . This suggests the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains including Staphylococcus aureus and Escherichia coli . These findings support the potential use of the compound in combating antibiotic-resistant infections.
Properties
IUPAC Name |
5-(furan-2-yl)-N-propyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-5-12-11(14)8-7-10(16-13-8)9-4-3-6-15-9/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPQPLLRIIZLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NOC(=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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